Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)-

Description

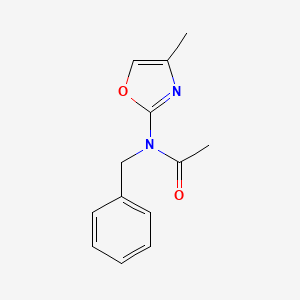

Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)- (CAS: 57068-04-9) is a substituted acetamide derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molar mass of 230.26 g/mol . Its structure features a central acetamide backbone substituted with a 4-methyl-2-oxazolyl group and a benzyl (phenylmethyl) group. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to its electronic and steric properties, while the benzyl group enhances lipophilicity.

Properties

CAS No. |

57068-04-9 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |

InChI |

InChI=1S/C13H14N2O2/c1-10-9-17-13(14-10)15(11(2)16)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |

InChI Key |

JKAJCRHJPBNTGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of benzylamine with 4-methyloxazole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Compounds with various substituted benzyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a distinctive structure that combines acetamide functionality with a 4-methyl-2-oxazolyl group and a phenylmethyl moiety. This structural configuration contributes to its reactivity and potential applications in different fields.

Applications in Coatings and Adhesives

Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)- is noted for its use in coatings and adhesives. Its chemical properties allow it to enhance adhesion and durability in various formulations.

Key Benefits:

- Improved adhesion : The compound can improve the bonding strength of adhesives used in construction and manufacturing.

- Durability : It contributes to the longevity of coatings applied to surfaces, making them resistant to wear and environmental factors.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential therapeutic properties. Research indicates that derivatives of acetamide compounds may exhibit biological activity, including antimicrobial and anti-inflammatory effects.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of acetamide derivatives, demonstrating their potential as anti-inflammatory agents. The results indicated that certain derivatives possessed significant activity against inflammatory markers in vitro.

Applications in Polymer Science

In polymer science, Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)- can serve as a monomer or additive to enhance the properties of polymers.

Advantages:

- Rheological Modifiers : The compound can act as a rheological modifier, improving the flow characteristics of polymer solutions.

- Thermal Stability : Incorporating this compound into polymer matrices can enhance thermal stability, making it suitable for high-temperature applications.

Cosmetic Formulations

The cosmetic industry benefits from incorporating Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)- into formulations due to its emollient properties.

Application Insights:

- Moisturizers : It can be used in creams and lotions to enhance skin hydration.

- Stabilizers : The compound helps stabilize emulsions, ensuring uniform distribution of ingredients.

Data Table of Applications

| Application Area | Benefits | Example Use Case |

|---|---|---|

| Coatings and Adhesives | Improved adhesion and durability | Construction adhesives |

| Pharmaceuticals | Potential anti-inflammatory properties | Synthesis of new drug candidates |

| Polymer Science | Enhances flow characteristics and thermal stability | High-performance polymers |

| Cosmetics | Emollient properties for skin hydration | Moisturizers and creams |

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In receptor-mediated processes, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following analysis compares Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)- with structurally or functionally analogous compounds, focusing on substituent effects, pharmacological activities, and physicochemical properties.

Structural Analogues with Heterocyclic Substituents

- Key Insight: The oxazole and benzyl groups in the target compound contrast with thiazole or phenoxy-substituted analogs. Thiazole derivatives (e.g., 8c) exhibit pronounced analgesic activity due to hydrogen-bonding capacity of the thiazole sulfur , while electron-withdrawing groups (e.g., nitro in B1) in phenoxy acetamides influence crystal packing and optical properties .

Pharmacologically Active Acetamides

- Key Insight: The target compound lacks sulfonamide or quinazoline moieties found in pharmacologically active analogs (35, 38), which are critical for receptor binding in analgesia or cancer therapy. Pyridazinone-based acetamides (e.g., FPR2 agonists) highlight the role of fused heterocycles in targeting specific inflammatory pathways .

Chlorinated and Halogenated Derivatives

- Key Insight: Chlorinated acetamides exhibit strong electron-withdrawing effects, altering crystal parameters (e.g., asymmetric unit counts in ) . The target compound’s non-halogenated structure may confer better solubility but reduced metabolic resistance compared to chlorinated analogs.

Biological Activity

Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including a summary of case studies and data tables.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)- can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.26 g/mol

This compound features an acetamide group linked to a 4-methyl-2-oxazole moiety and a phenylmethyl substituent, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites, thereby affecting metabolic processes.

- Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing signal transduction pathways within cells.

Antimicrobial Activity

Preliminary studies indicate that Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)- exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

Research has highlighted the compound's anticancer activity. For instance, it has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity that could be leveraged in cancer therapies. The specific mechanisms by which it induces apoptosis in tumor cells are under ongoing investigation.

Case Studies and Research Findings

-

Study on α-Glucosidase Inhibition :

A study focused on related compounds demonstrated that certain derivatives exhibited significant inhibition of α-glucosidase, a target for diabetes management. For example, a derivative showed 87.3% inhibition at a concentration of 5.39 mmol/L . This suggests that modifications to the acetamide structure could enhance its pharmacological profile. -

Anticancer Activity Evaluation :

In vitro assays have indicated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study reported that derivatives with similar structures had IC values indicating strong anticancer activity against U87MG glioblastoma cells .

Data Table: Biological Activity Summary

Q & A

Q. What in silico tools predict the compound’s ADMET properties?

- Methodological Answer : Use SwissADME or ADMETlab to estimate:

- Absorption : Bioavailability radar (e.g., Lipinski’s Rule of Five compliance).

- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk).

- Toxicity : Ames test predictions for mutagenicity. Validate with experimental hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.